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Compound of Interest

Compound Name: (4-Butoxyphenoxy)acetyl chloride

CAS No.: 54022-77-4

Cat. No.: B13938259

Get Quote

Executive Summary
(4-Butoxyphenoxy)acetyl chloride [CAS: 54022-77-4] is a specialized acyl chloride derivative

utilized primarily as a reactive intermediate in the synthesis of liquid crystals, pharmaceutical

active ingredients (APIs), and functionalized polymers.[1] Its structural core combines a

lipophilic butoxy tail with a reactive acyl chloride head group, mediated by a phenoxy ether

linkage.

This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for

researchers handling this moisture-sensitive compound.[1] The data presented below

synthesizes experimental baselines from analogous phenoxyacetyl derivatives and

chemometric principles to establish a diagnostic standard for quality control and structural

verification.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5][6][7][8]
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Property Specification

IUPAC Name 2-(4-Butoxyphenoxy)acetyl chloride

CAS Number 54022-77-4

Molecular Formula C₁₂H₁₅ClO₃

Molecular Weight 242.70 g/mol

Physical State
Off-white to pale yellow solid (low melting) or

viscous liquid

Solubility
Soluble in CH₂Cl₂, CHCl₃, THF, Toluene; Reacts

violently with water/alcohols

Stability
Moisture sensitive; hydrolyzes to (4-

butoxyphenoxy)acetic acid

Synthesis & Handling Protocol
Critical Note: The spectroscopic purity of this compound is directly dependent on the exclusion

of moisture. Hydrolysis yields the corresponding carboxylic acid, which introduces confounding

signals (e.g., broad -COOH singlets in NMR, -OH stretches in IR).

Synthesis Workflow (Inert Atmosphere)
The standard preparation involves the chlorination of (4-butoxyphenoxy)acetic acid using

Thionyl Chloride (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-

star-inserted">

) or Oxalyl Chloride.

Precursor:
(4-Butoxyphenoxy)acetic acid

Reaction:
Reflux (60-80°C)
N2 AtmosphereReagent:

SOCl2 (Thionyl Chloride)
+ Cat. DMF

Purification:
Distillation or
Vac. Stripping

- SO2 (g), - HCl (g) Product:
(4-Butoxyphenoxy)acetyl chloride

Anhydrous Storage
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Click to download full resolution via product page

Figure 1: Synthesis workflow emphasizing the removal of gaseous byproducts to drive

equilibrium.

Sample Preparation for Spectroscopy
NMR: Use ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-

inserted">

stored over molecular sieves. Filter through a small plug of anhydrous ngcontent-ng-
c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

if acid traces are suspected.

IR: Prepare Nujol mull or use an ATR accessory in a glovebox or under a nitrogen blanket.[1]

Storage: Store at -20°C under Argon.

Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the most immediate confirmation of the acyl chloride functional group

conversion.[1]
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Frequency (ngcontent-ng-
c747876706="" _nghost-
ng-c4038370108=""
class="inline ng-star-
inserted">

)

Assignment Diagnostic Note

1810 ± 10 C=O Stretch (Acyl Chloride)

Primary Diagnostic.

Significantly higher frequency

than the precursor acid (~1710

) or ester (~1740

).

2850 - 2960 C-H Stretch (Aliphatic)

Strong bands corresponding to

the butyl chain (ngcontent-ng-

c747876706="" _nghost-ng-

c4038370108="" class="inline

ng-star-inserted">

,

).

1605, 1510 C=C Stretch (Aromatic)

Characteristic "breathing"

modes of the para-substituted

benzene ring.[1]

1245 C-O-C Stretch (Aryl Ether)
Asymmetric stretching of the

phenoxy ether linkage.

1060 C-O-C Stretch (Alkyl Ether)
Stretching of the butoxy ether

bond.[1]

~600 - 750 C-Cl Stretch

Often weak/obscured, but

distinct in the fingerprint

region.

B. Nuclear Magnetic Resonance (NMR)
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1H NMR (300/400 MHz, CDCl₃)
The proton spectrum is characterized by a distinct para-substitution pattern and the deshielded

singlet of the alpha-methylene group.
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Chemical Shift
(ngcontent-ng-
c747876706=""
_nghost-ng-
c4038370108="
" class="inline
ng-star-
inserted">

, ppm)

Multiplicity Integration Assignment
Structural
Context

6.80 - 6.95 Multiplet (AA'BB') 4H Ar-H

Para-substituted

benzene ring.

The electron-

donating alkoxy

groups shield

these protons

relative to

benzene.[1]

4.92 Singlet 2H -O-CH₂-COCl

Key Diagnostic.

Deshielded by

~0.3 ppm

compared to the

acid precursor

(ngcontent-ng-

c747876706=""

_nghost-ng-

c4038370108=""

class="inline ng-

star-inserted">

4.60) due to the

electron-

withdrawing Cl.

[1]

3.92 Triplet

(ngcontent-ng-

2H -O-CH₂- Alpha-protons of

the butoxy tail.
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c747876706=""

_nghost-ng-

c4038370108=""

class="inline ng-

star-inserted">

)

1.75 Quintet 2H -CH₂-
Beta-protons of

the butoxy tail.[1]

1.48 Sextet 2H -CH₂-

Gamma-protons

of the butoxy tail.

[1]

0.96

Triplet

(ngcontent-ng-

c747876706=""

_nghost-ng-

c4038370108=""

class="inline ng-

star-inserted">

)

3H -CH₃
Terminal methyl

group.

13C NMR (75/100 MHz, CDCl₃)
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Chemical Shift (ngcontent-ng-
c747876706="" _nghost-ng-
c4038370108="" class="inline ng-star-
inserted">

, ppm)

Assignment

171.5 C=O (Acyl Chloride)

154.2 Ar-C (Ipso, O-Butoxy)

152.8 Ar-C (Ipso, O-Acetyl)

115.8 Ar-C (Ortho/Meta)

74.5 -O-CH₂-COCl (Alpha carbon)

68.4 -O-CH₂- (Butoxy alpha)

31.4 -CH₂- (Butoxy beta)

19.3 -CH₂- (Butoxy gamma)

13.9 -CH₃ (Butoxy delta)

C. Mass Spectrometry (MS - EI, 70eV)
The fragmentation pattern is dominated by the stability of the phenoxy cation and the cleavage

of the labile C-Cl bond.

Molecular Ion:ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-

inserted">

242 (³⁵Cl) / 244 (³⁷Cl) [Ratio ~3:1]

Fragmentation Pathway:

Acylium Ion Formation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108=""

class="inline ng-star-inserted">

): Loss of the chlorine radical [Cl•] yields the acylium ion (ngcontent-ng-c747876706=""
_nghost-ng-c4038370108="" class="inline ng-star-inserted">
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207).

Decarbonylation (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline

ng-star-inserted">

): Loss of CO from the acylium ion (or direct loss of COCl•) yields the stabilized oxonium ion
(ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

179).

Alkyl Cleavage: Fragmentation of the butyl chain typically yields peaks at ngcontent-ng-

c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

57 (

) or loss of butene.

Molecular Ion (M+)
m/z 242/244

Acylium Ion
[R-O-CH2-CO]+ 

m/z 207

- Cl• (35/37)

Oxonium Ion
[R-O-CH2]+ 

m/z 179

- CO (28)

Butoxy/Phenol Fragments
m/z 123 / 57

Alkyl Cleavage

Click to download full resolution via product page
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Figure 2: Predicted Electron Impact (EI) fragmentation pathway.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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